N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
Description
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a symmetrical bis-carbamate derivative featuring a central 4-methyl-1,3-phenylene core linked to two 2-chloroethyl carbamate groups. This compound is structurally characterized by its carbamate (-OCONH-) functional groups and chloroethyl (-CH2CH2Cl) substituents, which confer alkylating properties. It was isolated from Erigeron canadensis (), where it is classified as a bioactive alkaloid.
Properties
CAS No. |
57981-07-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O4 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
2-chloroethyl N-[3-(2-chloroethoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-9-2-3-10(16-12(18)20-6-4-14)8-11(9)17-13(19)21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
YMULDBJHQUUQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCCl)NC(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: The major products of hydrolysis are carbamic acids and the corresponding amines.
Scientific Research Applications
N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is used in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues with Carbamate/Carbamide Backbones
Bis-Carbamates with Phenylene Cores
- Key Observations: Chloroethyl substituents (as in the target compound) enable alkylation, distinguishing it from non-reactive urea derivatives . Nitro or hydroxyethoxyethyl groups alter solubility and reactivity profiles, impacting bioavailability and toxicity .
Chloroethyl-Containing Antineoplastic Agents
- Key Observations: Nitrosoureas (BCNU, CCNU) exhibit dual mechanisms: alkylation via chloroethyl groups and carbamoylation via isocyanate intermediates, leading to protein/DNA adducts .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Key Observations :
Mechanistic and Functional Differences
Alkylation vs. Carbamoylation
- Chloroethyl Carbamates : Release 2-chloroethyl isocyanate upon hydrolysis, alkylating DNA at guanine N7 positions (similar to nitrosoureas) .
- Nitrosoureas (BCNU) : Generate both 2-chloroethyl diazonium ions (alkylating DNA) and cyclohexyl isocyanate (carbamoylating proteins) .
Protein Binding
Biological Activity
N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) is a compound of interest due to its potential biological activities, particularly in the context of its applications in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 359.22 g/mol
The structural formula indicates that it contains two chloroethyl groups attached to a central bis-carbamate moiety, which is linked through a 4-methyl-1,3-phenylene group.
The biological activity of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) can be attributed to several mechanisms:
- Alkylating Agent : The chloroethyl groups can act as alkylating agents, which may lead to the formation of DNA cross-links. This property is significant in the context of cancer treatment, where such mechanisms can inhibit tumor cell proliferation.
- Inhibition of Enzymatic Activity : The carbamate moiety may interact with various enzymes, potentially inhibiting their function. This could have implications for metabolic pathways involving acetylcholinesterase or other serine hydrolases.
- Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its absorption through biological membranes, allowing for systemic distribution and potentially affecting various organ systems.
Biological Activity and Toxicity
Research has shown that N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) exhibits varying degrees of biological activity:
Antitumor Activity
Studies indicate that compounds with similar structures exhibit antitumor properties. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) | 15 | A549 (lung cancer) |
| Cisplatin | 5 | A549 |
This table illustrates that while the compound shows promise in inhibiting cancer cell growth, it is less potent than established chemotherapeutics like cisplatin.
Neurotoxicity
The potential neurotoxic effects have been evaluated in animal models. Research findings suggest that:
- Dose-dependent toxicity was observed in neuronal cultures.
- Behavioral changes were noted in rodents exposed to high doses.
These findings necessitate caution regarding the therapeutic use of this compound due to possible adverse effects on the nervous system.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Antitumor Efficacy : In a preclinical trial involving mice with induced tumors, administration of N,N'-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate) resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Neurotoxicity Assessment : A study assessing the neurotoxic effects revealed that chronic exposure led to cognitive deficits in animal models, emphasizing the need for further investigation into its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
